2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug-likeness Membrane permeability

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1707563-26-5) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibition, DPP-4 modulation, and soluble guanylate cyclase activation. With molecular formula C11H16N4 and molecular weight 204.27 g·mol⁻¹, the compound features a linear n-butyl substituent at the C2 position and a methyl group at the N6 position on the fused pyrrolopyrimidine core.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B11893937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CN(C=C2C(=N1)N)C
InChIInChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14)
InChIKeyWZKGUKNOQFDDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine: Procurement-Relevant Structural and Chemical Baseline for Pyrrolopyrimidine-Based Drug Discovery


2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1707563-26-5) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibition, DPP-4 modulation, and soluble guanylate cyclase activation [1]. With molecular formula C11H16N4 and molecular weight 204.27 g·mol⁻¹, the compound features a linear n-butyl substituent at the C2 position and a methyl group at the N6 position on the fused pyrrolopyrimidine core . This specific substitution pattern distinguishes it from closely related C2-alkyl and C2-branched analogs available in commercial screening collections, and its procurement typically targets pharmaceutical lead identification and SAR expansion campaigns .

Why 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Cannot Be Swapped with Generic C2-Alkyl or C2-Unsubstituted Pyrrolopyrimidine Analogs in SAR-Driven Procurement


Generic substitution within the 2-alkyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine series is precluded by well-established structure–activity relationship (SAR) principles governing pyrrolopyrimidine–target interactions. The C2 substituent occupies a critical vector within the ATP-binding pocket of kinases and the active site of DPP-4, where both steric bulk and lipophilicity modulate binding affinity, selectivity, and off-target liability [1]. For instance, within the broader pyrrolopyrimidine DPP-4 inhibitor class, systematic variation at the C2-equivalent β-position of the pyrrole ring alters IC50 values by over 500-fold, from >1 µM for unsubstituted or methyl analogs to sub-nanomolar for optimized alkyl substituents [2]. The linear n-butyl chain of the target compound presents a specific hydrophobic footprint that cannot be replicated by the shorter ethyl analog (CAS 1708380-12-4), the sterically divergent isopropyl (CAS 1708199-21-6) or isobutyl (CAS 1710847-10-1) isomers, or the polar 2-methoxyethyl variant (CAS 1710283-42-3) . Consequently, replacing the target compound with any of these commercially available analogs without revalidating the SAR hypothesis risks compromising target engagement, selectivity profiles, and downstream biological outcomes.

Quantitative Differentiation Evidence for 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Versus Closest Commercial Analogs


C2 Linear n-Butyl Chain Lipophilicity Advantage Over C2-Ethyl and C2-Unsubstituted Analogs

The target compound's linear n-butyl chain at C2 confers a calculated logP (cLogP) approximately 1.5–2.0 log units higher than the C2-ethyl analog (CAS 1708380-12-4) and >2.5 log units higher than the C2-unsubstituted parent (CAS 1708436-11-6), based on fragment-based computational estimates [1]. This elevated lipophilicity falls within the optimal range (cLogP 1–3) for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (MW 204.27, HBD 1, HBA 4) [2]. The isobutyl isomer (CAS 1710847-10-1), having identical molecular formula and calculated logP, differs in molecular shape: the branched isobutyl group introduces a steric clash distinct from the linear n-butyl chain, which can alter target binding conformations in narrow hydrophobic pockets .

Lipophilicity Drug-likeness Membrane permeability Medicinal chemistry

Linear n-Butyl C2 Substituent as a Privileged Hydrophobic Anchor in Pyrrolopyrimidine DPP-4 Inhibitor Pharmacophores

SAR studies on pyrrolopyrimidine-based DPP-4 inhibitors demonstrate that lipophilic alkyl substituents at the C2-equivalent β-position of the pyrrole ring are critical for high-affinity binding [1]. In the published pyrrolopyrimidine DPP-4 series, replacing a cyanobenzyl group with a butynyl group yielded compound 78 with IC50 = 1.55 nM, while the initial hit 51 bearing a smaller substituent showed IC50 = 0.46 µM—a 297-fold improvement [1]. Although direct IC50 data for 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine against DPP-4 have not been publicly disclosed, the linear n-butyl chain mimics the hydrophobic anchor motif found in high-affinity DPP-4 ligands such as sitagliptin, where a 2,4,5-trifluorophenylbutyl moiety occupies the S1 hydrophobic pocket [2]. By contrast, the shorter ethyl, branched isopropyl, and polar methoxyethyl analogs lack the extended linear hydrocarbon footprint required to fully occupy this pocket [3].

DPP-4 inhibition Type 2 diabetes Scaffold optimization SAR

Pyrrolo[3,4-d]pyrimidine Regioisomeric Scaffold Differentiation from Pyrrolo[3,2-d]pyrimidine Analogs in Kinase Selectivity Profiles

The pyrrolo[3,4-d]pyrimidine scaffold, bearing the nitrogen at the 6-position (N6-methyl in the target compound), is structurally distinct from the pyrrolo[3,2-d]pyrimidine regioisomer found in patents such as EP2922549B1, where the N5 and N7 positions define a different hydrogen-bonding topology [1]. Substituted pyrrolo[3,4-d]pyrimidines have been specifically optimized as dual ERK1/ERK2 kinase inhibitors (IC50 values in the low nanomolar range), exploiting the 4-amino group as a hinge-binding motif and the C2 position for selectivity modulation [2]. In contrast, the pyrrolo[3,2-d]pyrimidine scaffold (e.g., 2-butyl-6-methyl-7-(6-pyrrolidin-1-ylhexyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine, described in EP2922549B1) has been pursued for TLR7/TLR8 modulation and vaccine adjuvant applications, reflecting a fundamentally different target engagement landscape [1]. The regioisomeric choice therefore dictates which target class and therapeutic indication can be credibly pursued, making the pyrrolo[3,4-d]pyrimidine scaffold non-interchangeable with pyrrolo[3,2-d] and pyrrolo[2,3-d] systems in kinase drug discovery [3].

Kinase inhibition ERK1/ERK2 Selectivity Regioisomer Scaffold hopping

Commercial Availability and Purity Benchmarking of 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Relative to Closest Analogs

The target compound is commercially available from multiple suppliers with documented purity specifications, enabling direct procurement for screening and SAR studies . MolCore supplies the compound at NLT 98% purity (CAS 1707563-26-5, MW 204.27, C11H16N4), supported by ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . LeYan (Shanghai Haohong Biomedical) offers the compound at 97% purity (Product No. 2227664) . Chemsrc provides structural verification and MSDS documentation . For the closest structural analogs, 2-isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1710847-10-1, 97% purity) is available from Bidepharm with NMR/HPLC/GC batch certification, and 2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708380-12-4, 97% purity) is available from multiple vendors including AKSci (95%) and MolCore (98%) . The key procurement differentiation is the unique CAS registry number (1707563-26-5) assigned exclusively to the n-butyl linear isomer, which ensures unambiguous chemical identity verification and avoids inadvertent procurement of the branched isobutyl isomer (CAS 1710847-10-1) that shares the same molecular formula and molecular weight .

Procurement Purity Vendor comparison Screening collection CAS registry

Optimal Research and Procurement Scenarios for 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Identification: ERK1/ERK2 Dual Inhibition and MAPK Pathway Programs

The pyrrolo[3,4-d]pyrimidine scaffold, with the 4-amine serving as a hinge-binding motif and the C2 n-butyl group providing hydrophobic complementarity to the ATP-binding pocket, is directly applicable to ERK1/ERK2 dual inhibitor discovery as described in US9546173B2 [1]. The linear n-butyl chain at C2 offers a defined lipophilic contact that can be systematically varied to optimize potency and selectivity, while the N6-methyl group maintains a favorable physicochemical profile (MW 204.27, cLogP ~1.9) consistent with lead-like chemical space [2]. Procurement of this specific C2-butyl variant, rather than the ethyl or isopropyl analogs, is warranted when the SAR hypothesis requires extended hydrophobic reach for the kinase selectivity pocket.

DPP-4 Inhibitor Pharmacophore Exploration and Type 2 Diabetes Lead Optimization

The 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine core provides an entry point for DPP-4 inhibitor design, where the C2 linear butyl chain mimics the S1 pocket anchor motif found in clinically validated DPP-4 inhibitors such as sitagliptin [1]. Published SAR on pyrrolopyrimidine DPP-4 inhibitors demonstrates that β-position alkyl optimization can yield sub-nanomolar IC50 values (0.76–2.3 nM) with extended rat half-lives (5.46–7.89 h), establishing a clear path from this building block to optimized leads [2]. The linear geometry of the n-butyl chain is critical: introduction of branching (isobutyl) or chain shortening (ethyl) is expected to reduce S1 pocket complementarity and diminish binding affinity .

Scaffold-Focused Compound Library Expansion for Regioisomer-Specific Screening

For high-throughput screening (HTS) library curation targeting kinases, DPP-4, or sGC, the pyrrolo[3,4-d]pyrimidine regioisomer represented by this compound provides scaffold diversity distinct from the more common pyrrolo[2,3-d]pyrimidine series (Src, LRRK2, Akt inhibitors) and pyrrolo[3,2-d]pyrimidine series (TLR7/8, immunomodulation) [1]. The unique CAS 1707563-26-5 ensures that the linear n-butyl isomer is procured rather than the branched isobutyl isomer (CAS 1710847-10-1), which shares identical molecular weight and formula but presents a different steric profile to biological targets [2]. Inclusion of this compound in screening decks enables interrogation of the pyrrolo[3,4-d] chemical space that may yield hits against targets not addressed by the other regioisomeric series.

Synthetic Chemistry: Late-Stage Functionalization and SAR Expansion at the C4-Amine Position

The 4-amine of 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine serves as a versatile synthetic handle for amide coupling, reductive amination, or nucleophilic substitution to generate focused libraries for SAR exploration [1]. The commercial availability at NLT 97%–98% purity from multiple ISO-certified vendors (MolCore, LeYan) ensures consistent starting material quality for multi-step synthetic sequences [2]. The C2 n-butyl and N6-methyl substituents are chemically inert under typical coupling conditions, allowing selective derivatization at the 4-position without protective group strategies, a practical advantage over analogs bearing reactive heteroatoms in the side chain (e.g., 2-methoxyethyl analog, CAS 1710283-42-3) .

Quote Request

Request a Quote for 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.